molecular formula C15H14O5S B6409304 5-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid CAS No. 1261976-92-4

5-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409304
CAS No.: 1261976-92-4
M. Wt: 306.3 g/mol
InChI Key: GQAWRTYTVVWGNS-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid: is an organic compound with the molecular formula C15H14O5S It is characterized by the presence of a methoxy group, a methylsulfonylphenyl group, and a benzoic acid moiety

Properties

IUPAC Name

3-methoxy-5-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-20-13-8-11(7-12(9-13)15(16)17)10-3-5-14(6-4-10)21(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAWRTYTVVWGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691658
Record name 4'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-92-4
Record name 4'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The methylsulfonyl group can be reduced to a methylthiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 5-Hydroxy-3-(4-methylsulfonylphenyl)benzoic acid.

    Reduction: Formation of 5-Methoxy-3-(4-methylthiophenyl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

  • Utilized in the development of advanced materials with specific properties.
  • Applied in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 5-Methoxy-3-(4-methylphenyl)benzoic acid
  • 5-Methoxy-3-(4-sulfonylphenyl)benzoic acid
  • 5-Hydroxy-3-(4-methylsulfonylphenyl)benzoic acid

Comparison:

  • 5-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties.
  • 5-Methoxy-3-(4-methylphenyl)benzoic acid lacks the sulfonyl group, which may result in different reactivity and biological activity.
  • 5-Methoxy-3-(4-sulfonylphenyl)benzoic acid lacks the methyl group, which can affect its hydrophobicity and interaction with biological targets.
  • 5-Hydroxy-3-(4-methylsulfonylphenyl)benzoic acid has a hydroxyl group instead of a methoxy group, which can influence its oxidation state and reactivity.

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